(D)-PPA 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

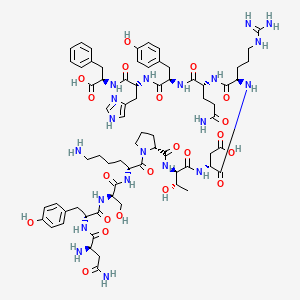

(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZZLZKHZPMELC-SDQLLZIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC=N2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCCCN)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H](CC(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H98N20O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (D)-PPA 1: A D-Peptide Antagonist of the PD-1/PD-L1 Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist designed to disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a critical immune checkpoint in cancer immunotherapy. By binding to PD-L1, this compound effectively blocks its interaction with PD-1, thereby unleashing the anti-tumor activity of T-cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Introduction

The interaction between PD-1, expressed on activated T-cells, and PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell-mediated immune responses, allowing cancer cells to evade immune surveillance.[1][2] Small molecule and peptide-based inhibitors of the PD-1/PD-L1 pathway represent a promising therapeutic strategy in oncology. This compound is a D-peptide developed to mimic the binding of PD-1 to PD-L1, thereby acting as a competitive inhibitor.[3] Its D-amino acid composition confers resistance to proteolysis, a significant advantage for in vivo applications.

Mechanism of Action

This compound functions as a direct antagonist of the PD-1/PD-L1 interaction. It physically binds to the PD-L1 protein, occluding the binding site for the PD-1 receptor on T-cells.[3] This disruption abrogates the downstream signaling cascade that leads to T-cell exhaustion and anergy. By preventing the inhibitory signal, this compound restores and enhances the cytotoxic function of tumor-infiltrating T-lymphocytes, leading to an anti-tumor immune response.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.

Caption: this compound binds to PD-L1, preventing its interaction with PD-1 and subsequent T-cell inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 0.51 μM | Surface Plasmon Resonance (SPR) | [3] |

| In Vitro Inhibition | Blocks PD-1/PD-L1 interaction at 1.0 mg/mL | Flow Cytometry | [3] |

| In Vivo Efficacy | Inhibits CT26 tumor growth at 2 mg/kg (s.c. or i.p., once daily for 7 days) | Murine Syngeneic Tumor Model | [3] |

| Cell Viability | No direct cytotoxic effect on CT26 cells (3.125-100 μM; 24h, 48h) | Cell Viability Assay | [3] |

Experimental Protocols

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to quantify the inhibitory effect of this compound on the PD-1/PD-L1 interaction using an HTRF-based assay.

Materials:

-

Recombinant human PD-1 protein (tagged, e.g., with His-tag)

-

Recombinant human PD-L1 protein (tagged, e.g., with Fc-tag)

-

Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-Fc-tag antibody conjugated to a FRET acceptor (e.g., d2)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Low-volume 384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilutions or assay buffer (for control wells).

-

Add 5 µL of the tagged PD-1 and PD-L1 protein mixture to each well.

-

Add 10 µL of the HTRF detection antibody mixture (anti-His-Europium and anti-Fc-d2) to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the anti-tumor efficacy of this compound using the CT26 colon carcinoma model.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

CT26 colon carcinoma cells

-

This compound

-

Vehicle control (e.g., sterile PBS)

-

Calipers for tumor measurement

Procedure:

-

Inject 1 x 10^6 CT26 cells subcutaneously into the right flank of each mouse.

-

Monitor tumor growth daily.

-

When tumors reach an average volume of approximately 100-120 mm³, randomize the mice into treatment and control groups (n=10 per group).

-

Administer this compound (e.g., 2 mg/kg) or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily for a specified period (e.g., 7 days).[3]

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor effect.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo evaluation of this compound.

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

Conclusion

This compound is a promising D-peptide antagonist of the PD-1/PD-L1 immune checkpoint. Its ability to bind to PD-L1 with sub-micromolar affinity and inhibit tumor growth in preclinical models highlights its potential as a novel immunotherapeutic agent. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar compounds.

References

(D)-PPA 1 as a Potent D-Peptide Inhibitor of the PD-1/PD-L1 Interaction: A Technical Guide

Executive Summary: The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by tumors to evade immune surveillance.[1][2] Blocking this interaction has become a cornerstone of modern cancer immunotherapy.[3] (D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist developed to inhibit the PD-1/PD-L1 interaction.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, bioactivity, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

Introduction to the PD-1/PD-L1 Pathway and this compound

The interaction between PD-1, a receptor expressed on activated T-cells, and PD-L1, which is frequently overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[2][3][6] This mechanism of "T-cell exhaustion" allows cancer cells to escape destruction by the immune system.[6] While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in small-molecule and peptide-based inhibitors due to potential advantages in tumor penetration, stability, and reduced immunogenicity.[7][8]

This compound is a D-peptide antagonist designed to specifically block the PD-1/PD-L1 interaction.[9] As a D-peptide, it is resistant to degradation by proteases, a significant advantage for in vivo applications.[5][10] It has demonstrated both in vitro and in vivo efficacy in preclinical models, positioning it as a promising candidate for cancer immunotherapy.[4]

Mechanism of Action

This compound functions by directly binding to PD-L1, sterically hindering its association with the PD-1 receptor on T-cells.[5][9][11] This blockade effectively "releases the brakes" on the anti-tumor immune response, restoring the ability of T-cells to recognize and eliminate cancer cells.[2][12] Unlike some small molecules that induce PD-L1 dimerization, the primary mechanism of this compound is competitive antagonism.[13]

Quantitative Bioactivity Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The data highlights its specific binding affinity and its functional efficacy in preclinical cancer models.

Table 1: In Vitro Binding and Functional Activity of this compound

| Parameter | Value | Target Protein | Method | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | 0.51 μM | PD-L1 | Not Specified | [5][11] |

| Interaction Blockade | Effective at 1.0 mg/mL | PD-1/PD-L1 | Flow Cytometry | [4][5][11] |

| Direct Cytotoxicity | No effect on CT26 cell growth | CT26 Tumor Cells | Cell Viability Assay |[4] |

(Note: Some sources report binding to PD-1 with the same affinity value, but the consensus from recent literature and related patents points to PD-L1 as the direct target.[4][9][10][14][15])

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model

| Animal Model | Tumor Cell Line | Dosage & Administration | Key Outcomes | Reference |

|---|---|---|---|---|

| BALB/c Mice | CT26 (Colon Carcinoma) | 2 mg/kg; s.c. or i.p.; once daily for 7 days | Significant inhibition of tumor growth; Prolonged survival | [4][16] |

| CT26-Tumor-Bearing Mice | CT26 (Colon Carcinoma) | 40 μ g/mouse ; i.v.; single dose | Demonstrated ability to target tumor tissue |[4][16] |

Key Experimental Methodologies

The characterization of this compound relies on a suite of standard and advanced biochemical and immunological assays.

This compound is synthesized using the classical Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) method.[10]

-

Resin Loading : The first D-amino acid is coupled to a solid-phase resin (e.g., 2-chlorotrityl chloride resin).

-

Deprotection : The Fmoc protecting group on the N-terminus of the amino acid is removed using a mild base, typically piperidine in DMF.

-

Coupling : The next Fmoc-protected D-amino acid is activated (e.g., with HBTU) and coupled to the free N-terminus of the resin-bound peptide.

-

Iteration : The deprotection and coupling steps are repeated sequentially until the full peptide chain is assembled.

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification : The crude peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

HTRF is a robust method for quantifying protein-protein interactions in a high-throughput format.[18] It is used to measure the ability of this compound to inhibit the PD-1/PD-L1 interaction.

-

Principle : The assay uses two tagged recombinant proteins (e.g., 6His-PD-L1 and Human IgG-PD-1).[18] An anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate) and another conjugated to a FRET acceptor (e.g., d2) are added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation. An inhibitor disrupts the protein interaction, leading to a decrease in the HTRF signal.[19]

-

Protocol Outline :

-

Dispense test compound (this compound) or control into a 384-well assay plate.

-

Add tagged PD-1 protein and incubate briefly.

-

Add a mixture of tagged PD-L1 and the HTRF detection reagents (anti-tag donor and acceptor antibodies).

-

Incubate the plate at room temperature to allow the reaction to reach equilibrium.

-

Read the fluorescence at the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) emission wavelengths.

-

Calculate the HTRF ratio and determine the percent inhibition and IC50 value for the test compound.[20]

-

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[21] It can be used to determine the binding constant (Kd) of this compound to PD-L1.

-

Principle : One protein (the ligand, e.g., PD-1) is immobilized on a gold-plated sensor chip.[21] A solution containing the other protein (the analyte, e.g., PD-L1) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in response units (RU). To test for inhibition, the analyte (PD-L1) is pre-incubated with the inhibitor (this compound) before being flowed over the ligand (PD-1).

-

Protocol Outline :

-

Immobilization : Covalently immobilize recombinant human PD-1 onto a sensor chip surface.

-

Binding Analysis : Inject a series of concentrations of recombinant human PD-L1 over the sensor surface to measure the association and dissociation rates.

-

Inhibition Assay : Pre-incubate a constant concentration of PD-L1 with varying concentrations of this compound.

-

Inject the PD-L1/(D)-PPA 1 mixtures over the PD-1 surface.

-

Data Analysis : Analyze the resulting sensorgrams to determine the binding kinetics (ka, kd) and the equilibrium dissociation constant (Kd).[21]

-

The CT26 syngeneic mouse model is a standard and widely used model for assessing the efficacy of immuno-oncology agents.

-

Principle : CT26 is a murine colon carcinoma cell line that is immunogenic and establishes tumors in immunocompetent BALB/c mice. The intact immune system of the host allows for the evaluation of therapies that act by modulating the immune response.

-

Protocol Outline :

-

Tumor Implantation : Subcutaneously inject CT26 tumor cells into the flank of BALB/c mice.

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization : Randomize mice into treatment (e.g., this compound) and control (e.g., vehicle) groups.

-

Treatment : Administer treatment as per the defined schedule (e.g., 2 mg/kg, i.p., daily for 7 days).[4][16]

-

Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint : Continue monitoring until tumors in the control group reach a predetermined endpoint size or until a survival endpoint is reached. Analyze tumor growth inhibition and overall survival.

-

Drug Development Context

The evaluation of a PD-1/PD-L1 inhibitor like this compound follows a logical progression from initial discovery to preclinical validation, ensuring that only the most promising candidates advance.

Conclusion

This compound is a well-characterized D-peptide antagonist of the PD-1/PD-L1 immune checkpoint. Its specific binding to PD-L1, demonstrated ability to block the inhibitory interaction, and significant anti-tumor efficacy in vivo make it a compelling candidate for further development.[4][5][11] The inherent resistance of its D-peptide structure to proteolytic degradation offers a key advantage over conventional L-peptides. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working to advance novel peptide-based cancer immunotherapies.

References

- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. arp1.com [arp1.com]

- 6. Structural basis of a novel PD-L1 nanobody for immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Glycosylation-Modified DPPA-1 Compounds as Innovative PD-1/PD-L1 Blockers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112915211B - PD-L1 targeted peptide drug conjugate and synthetic method and application thereof - Google Patents [patents.google.com]

- 11. This compound | Immune Checkpoints | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. glpbio.com [glpbio.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 18. bmglabtech.com [bmglabtech.com]

- 19. revvity.com [revvity.com]

- 20. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the (D)-PPA 1 Peptide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist that has emerged as a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By disrupting the PD-1/PD-L1 pathway, this compound has demonstrated the potential to restore anti-tumor immunity, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Structure and Chemical Properties

This compound is a synthetic peptide composed of D-amino acids, which confers resistance to enzymatic degradation and enhances its in vivo stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | H-(D)Asn-(D)Tyr-(D)Ser-(D)Lys-(D)Pro-(D)Thr-(D)Asp-(D)Arg-(D)Gln-(D)Tyr-(D)His-(D)Phe-OH | [2] |

| Molecular Formula | C70H98N20O21 | [2] |

| Molecular Weight | 1555.67 g/mol | [2] |

| CAS Number | 1620813-53-7 | [2] |

| Chirality | D-peptide | [1] |

| Form | Typically available as a trifluoroacetate (TFA) salt | [2] |

Mechanism of Action: Disrupting the PD-1/PD-L1 Immune Checkpoint

The therapeutic effect of this compound is derived from its ability to block the interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, which can be expressed on tumor cells.[1] The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound physically binds to PD-L1, preventing its engagement with PD-1 and thereby restoring the T cell's ability to recognize and eliminate cancer cells.[1][2]

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

This compound has been characterized by its strong binding affinity for PD-L1 and its efficacy in blocking the PD-1/PD-L1 interaction.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) to PD-L1 | 0.51 μM | Surface Plasmon Resonance (SPR) | [2] |

| PD-1/PD-L1 Interaction Inhibition | Effective at 1.0 mg/mL | Flow Cytometry | [2] |

| In Vitro Cytotoxicity (CT26 cells) | No direct cytotoxicity observed (3.125-100 μM) | Cell Viability Assay | [2] |

Table 3: In Vivo Efficacy of this compound in a CT26 Syngeneic Mouse Model

| Parameter | Dosage | Route | Outcome | Reference |

| Tumor Growth Inhibition | 2 mg/kg, once daily for 7 days | s.c. or i.p. | Significant inhibition of tumor growth and prolonged survival | [2] |

| Tumor Targeting | 40 μ g/mouse , single dose | i.v. | Demonstrated ability to target tumor tissue | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy. This method involves the sequential addition of protected D-amino acids to a growing peptide chain anchored to a solid resin support.

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Detailed Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the first Fmoc-protected D-amino acid (Fmoc-(D)-Phe-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent D-amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

PD-1/PD-L1 Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1.

Caption: Workflow for an ELISA-based PD-1/PD-L1 binding inhibition assay.

Detailed Protocol:

-

Plate Coating: Coat a 96-well microplate with recombinant human PD-L1 protein overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Inhibitor Incubation: Add serial dilutions of this compound to the wells.

-

PD-1 Binding: Add biotinylated recombinant human PD-1 to the wells and incubate for 2 hours at room temperature to allow for binding to the coated PD-L1.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

-

Signal Readout: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

In Vivo Tumor Growth Inhibition Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model.

Caption: Workflow for an in vivo tumor growth inhibition study.

Detailed Protocol:

-

Cell Culture: Culture CT26 murine colon carcinoma cells in appropriate media.

-

Animal Model: Use female BALB/c mice (6-8 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume with calipers once tumors become palpable.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 2 mg/kg) or a vehicle control (e.g., saline) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 7 days).

-

Continued Monitoring: Continue to measure tumor volume and body weight regularly throughout the study. Monitor the overall health and survival of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and, if applicable, perform histological or immunological analysis of the tumors and other tissues.

Conclusion

This compound represents a significant advancement in the development of peptide-based cancer immunotherapies. Its D-peptide nature provides a crucial advantage in terms of in vivo stability. The data presented in this guide underscore its potential as a potent and specific inhibitor of the PD-1/PD-L1 interaction. The detailed protocols provided herein are intended to facilitate further research into the therapeutic applications of this compound and to aid in the development of next-generation immune checkpoint inhibitors.

References

The Discovery and Synthesis of (D)-PPA1: A D-Peptide Antagonist of the PD-1/PD-L1 Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA1 is a synthetic D-peptide that has emerged as a promising antagonist of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (D)-PPA1. It includes a detailed summary of its quantitative data, a step-by-step experimental protocol for its synthesis via solid-phase peptide synthesis (SPPS), and visualizations of its synthesis workflow and its role in the PD-1/PD-L1 signaling pathway.

Introduction

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the host's immune system. Blocking this interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of smaller, more stable, and less immunogenic therapeutic agents.

(D)-PPA1 is a D-peptide, meaning it is composed of D-amino acids, which are enantiomers of the naturally occurring L-amino acids. This configuration confers significant resistance to proteolytic degradation, a major advantage for therapeutic peptides. (D)-PPA1 has been identified as a potent inhibitor of the PD-1/PD-L1 interaction, demonstrating efficacy in preclinical models of cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for (D)-PPA1 and its related analogs.

Table 1: Binding Affinity of (D)-PPA1 and Related Peptides

| Compound | Target | Binding Affinity (Kd) | Method |

| (D)-PPA1 | PD-1 | 0.51 μM[1] | Not Specified |

| D-gal-LPPA-1 | mouse PD-L1 (mPD-L1) | 0.0149 µM[2] | Microscale Thermophoresis (MST) |

| D-gal-LPPA-1 | human PD-L1 (hPD-L1) | 0.0470 µM[2] | Microscale Thermophoresis (MST) |

Table 2: In Vitro Efficacy of (D)-PPA1 and Related Peptides

| Compound | Assay | Concentration | Effect |

| (D)-PPA1 | PD-1/PD-L1 Interaction Blockade | 1.0 mg/mL[1] | Blocks the interaction between PD-1/PD-L1[1] |

| (D)-PPA1 | CT26 cell growth | 3.125-100 μM (24h, 48h)[1] | Does not directly kill tumor cells[1] |

| D-glu-LPPA-1 | PD-1/PD-L1 Inhibition | IC50 = 75.5 μM[2] | Inhibits PD-1/PD-L1 interaction[2] |

| D-gal-LPPA-1 | PD-1/PD-L1 Inhibition | IC50 = 101.9 μM[2] | Inhibits PD-1/PD-L1 interaction[2] |

| D-gal-LPPA-1 | IL-2 Secretion (Jurkat cells) | 100 μM[2] | Stimulated the secretion of IL-2 by CD45+ Jurkat T cells[2] |

Table 3: In Vivo Efficacy of (D)-PPA1

| Animal Model | Treatment | Dosing | Outcome |

| CT26 tumor-bearing mice | (D)-PPA1 | 2 mg/kg; s.c. or i.p.; once daily for 7 days[1] | Inhibited tumor growth and prolonged survival in mice[1] |

| CT26-tumor-bearing mice | (D)-PPA1 | 40 μ g/mouse in 200 μL; i.v.; single dose[1] | Showed ability to target tumor tissue[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of (D)-PPA1

The synthesis of (D)-PPA1 can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The amino acid sequence of (D)-PPA1 is D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}[1].

Materials:

-

Rink Amide resin

-

Fmoc-D-amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn, Gln, His; tBu for Tyr, Ser, Thr, Asp; Boc for Lys; Pbf for Arg)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

-

Acetonitrile

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the first Fmoc-D-amino acid (Fmoc-D-Phe-OH) in DMF.

-

Add DIC and OxymaPure to activate the carboxylic acid group.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent D-amino acid in the sequence (His, Tyr, Gln, Arg, Asp, Thr, Pro, Lys, Ser, Tyr, Asn).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 90:5:2.5:2.5 v/v/w/v).

-

Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification:

-

Centrifuge the precipitated peptide and discard the ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final (D)-PPA1 product as a white powder.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Visualization of Workflows and Pathways

Synthesis Workflow of (D)-PPA1

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for (D)-PPA1.

Mechanism of Action: (D)-PPA1 Inhibition of the PD-1/PD-L1 Signaling Pathway

Caption: (D)-PPA1 blocks the PD-1/PD-L1 interaction, preventing T cell inhibition.

Conclusion

(D)-PPA1 represents a significant advancement in the development of peptide-based cancer immunotherapies. Its D-peptide nature provides enhanced stability, and it has demonstrated potent inhibition of the PD-1/PD-L1 immune checkpoint. The detailed synthesis protocol and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development of (D)-PPA1 and similar D-peptide inhibitors as next-generation cancer therapeutics. The promising preclinical data warrant further investigation into the clinical potential of this novel agent.

References

(D)-PPA 1: A D-Peptide Antagonist for Cancer Immunotherapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer immunotherapy has revolutionized the landscape of oncology, with immune checkpoint inhibitors emerging as a cornerstone of treatment for various malignancies. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. Disruption of the PD-1/PD-L1 interaction can reinvigorate the anti-tumor immune response, leading to durable clinical benefits. (D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist designed to block this interaction, offering a promising new therapeutic avenue in cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and role in cancer immunotherapy research.

Mechanism of Action

This compound is a synthetic peptide composed of D-amino acids, which confers resistance to proteolytic degradation, a significant advantage for in vivo applications. Its primary mechanism of action is the direct inhibition of the PD-1/PD-L1 interaction.[1] By binding to PD-L1, this compound sterically hinders its association with the PD-1 receptor on activated T cells. This blockade abrogates the inhibitory signal transduced by the PD-1 pathway, thereby restoring T-cell effector functions such as cytokine production and cytotoxicity against tumor cells.

The PD-1/PD-L1 signaling pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many tumors upregulate PD-L1 on their surface, which engages with PD-1 on tumor-infiltrating lymphocytes (TILs), leading to T-cell exhaustion and immune evasion. By disrupting this interaction, this compound helps to restore the immune system's ability to recognize and eliminate cancer cells.

Signaling Pathway

The binding of PD-L1 to PD-1 on T cells leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt. This ultimately results in the suppression of T-cell proliferation, survival, and effector functions. This compound, by blocking the initial PD-1/PD-L1 binding, prevents these downstream inhibitory events, allowing for a sustained anti-tumor T-cell response.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| PD-L1 | 0.51 μM | Surface Plasmon Resonance | Chang HN, et al. (2015) |

| In Vitro Activity | |||

| PD-1/PD-L1 Interaction Inhibition | Effective at 1.0 mg/mL | Flow Cytometry | Chang HN, et al. (2015) |

| Cell Viability (CT26 cells) | No direct cytotoxic effect up to 100 μM | Cell Viability Assay | MedChemExpress |

Table 1: In Vitro Characterization of this compound

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| BALB/c Mice | CT26 Colon Carcinoma | 2 mg/kg this compound, s.c. or i.p. daily for 7 days | Inhibition of tumor growth and prolonged survival | Chang HN, et al. (2015) |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

-

Fmoc-protected D-amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC for purification

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple the first Fmoc-D-amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF.

-

Wash the resin extensively with DMF and DCM.

-

Repeat the deprotection and coupling steps for each subsequent D-amino acid in the this compound sequence.

-

After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

PD-1/PD-L1 Interaction Assay (Competitive ELISA)

This protocol describes a competitive ELISA to assess the ability of this compound to inhibit the binding of PD-1 to PD-L1.

Materials:

-

Recombinant human PD-L1 protein

-

Recombinant human PD-1-Biotin protein

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

This compound

-

96-well ELISA plates

Procedure:

-

Coat a 96-well plate with recombinant human PD-L1 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Add serial dilutions of this compound to the wells.

-

Add a constant concentration of biotinylated human PD-1 to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

Calculate the percentage of inhibition based on the absorbance values.

In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

This protocol details the in vivo evaluation of this compound's antitumor activity.

Materials:

-

BALB/c mice (6-8 weeks old)

-

CT26 colon carcinoma cells

-

This compound

-

Vehicle control (e.g., sterile PBS)

-

Calipers for tumor measurement

Procedure:

-

Culture CT26 cells and harvest them in the exponential growth phase.

-

Subcutaneously inject 1 x 106 CT26 cells into the flank of each BALB/c mouse.[2]

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection) daily for the specified duration (e.g., 7 days).

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.[3]

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

For survival studies, monitor mice until the defined endpoint.

Immunohistochemistry for CD8+ T-cell Infiltration

This protocol outlines the staining of tumor tissues to visualize the infiltration of CD8+ T cells.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Anti-CD8 primary antibody

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Procedure:

-

Deparaffinize and rehydrate the FFPE tumor sections.

-

Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.

-

Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Wash the sections and apply the DAB substrate, allowing color to develop.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Analyze the slides under a microscope to assess the presence and distribution of CD8+ T cells.

Conclusion

This compound represents a promising D-peptide-based antagonist of the PD-1/PD-L1 immune checkpoint. Its resistance to degradation and demonstrated in vivo efficacy make it an attractive candidate for further development in cancer immunotherapy. The experimental protocols provided in this guide offer a framework for researchers to investigate the activity of this compound and similar molecules. Further studies are warranted to fully elucidate its downstream signaling effects, impact on the tumor microenvironment, and potential for combination therapies to enhance anti-tumor immunity.

References

Technical Guide: Biological Activity of the D-Peptide PD-L1 Antagonist (D)-PPA 1

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (D)-PPA 1 is a synthetic, hydrolysis-resistant D-peptide antagonist designed to block the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T cells, thereby disrupting a key mechanism of tumor immune evasion.[1][4] This guide provides a comprehensive overview of the in vitro and in vivo biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T cell, it initiates an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing the tumor to evade immune destruction.

This compound functions as a competitive antagonist by binding directly to PD-L1, physically obstructing its interaction with PD-1.[1][3] This blockade effectively "releases the brakes" on the T-cell-mediated anti-tumor response. Unlike monoclonal antibodies, peptide inhibitors like this compound offer potential advantages such as enhanced tumor penetration and lower manufacturing costs.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

In Vitro Biological Activity

The in vitro activity of this compound has been characterized primarily through binding affinity assays and functional cell-based assays to confirm its ability to disrupt the PD-1/PD-L1 interaction.

Table 1: Summary of In Vitro Quantitative Data

| Compound/Variant | Assay Type | Target | Affinity (Kd) / Potency (IC50) | Reference |

| This compound | Binding Affinity | PD-L1 | 0.51 μM | [1][3] |

| This compound | Functional Blockade | PD-1/PD-L1 Interaction | Inhibition at 1 mg/mL | [1][3] |

| D-gal-LPPA-1 | Microscale Thermophoresis (MST) | Human PD-L1 | 0.0470 µM | |

| D-gal-LPPA-1 | Microscale Thermophoresis (MST) | Mouse PD-L1 | 0.0149 µM | |

| D-glu-LPPA-1 | Functional Blockade | PD-1/PD-L1 Interaction | 75.5 μM | [5] |

| D-gal-LPPA-1 | Functional Blockade | PD-1/PD-L1 Interaction | 101.9 μM | [5] |

Note: D-gal-LPPA-1 and D-glu-LPPA-1 are glycosylated derivatives of the L-peptide version of PPA-1, developed to improve pharmacological properties.[5]

Studies also confirm that this compound does not exhibit direct cytotoxicity against tumor cells, with no effect on the growth of CT26 colon carcinoma cells at concentrations up to 100 μM.[2] This indicates its anti-tumor activity is mediated through the modulation of the immune system rather than direct cell killing.

In Vivo Biological Activity

In vivo studies in syngeneic mouse tumor models demonstrate that this compound can inhibit tumor growth and prolong survival, validating its potential as an immunotherapeutic agent.

Table 2: Summary of In Vivo Efficacy Data

| Compound/Variant | Mouse Model | Tumor Cell Line | Dosage & Administration | Key Outcomes | Reference |

| This compound | BALB/c | CT26 (Colon Carcinoma) | 2 mg/kg; s.c. or i.p.; once daily for 7 days | Inhibited tumor growth and prolonged survival. | [2][6] |

| This compound | BALB/c | CT26 (Colon Carcinoma) | 40 µ g/mouse ; i.v.; single dose | Demonstrated ability to target tumor tissue. | [2][6] |

| D-gal-LPPA-1 | C57BL/6 | MC38 (Colon Adenocarcinoma) | 1 mg/kg and 3 mg/kg; i.p. | Significantly inhibited tumor volume and weight. | |

| D-gal-LPPA-1 | C57BL/6 | MC38 (Colon Adenocarcinoma) | 1 mg/kg and 3 mg/kg; i.p. | Increased abundance and function of CD8+ T cells in the tumor, lymph nodes, and spleen. |

Detailed Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the biological activity of this compound.

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[7][8] This technique is used to determine the dissociation constant (Kd) between this compound and its target, PD-L1.

-

Protein Labeling: The target protein (e.g., recombinant human PD-L1) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). The concentration of the labeled protein is kept constant for the experiment.

-

Ligand Dilution Series: A 16-step serial dilution of the unlabeled ligand, this compound, is prepared in MST buffer (e.g., PBS-T).

-

Incubation: Equal volumes of the constant labeled PD-L1 and each dilution of this compound are mixed and incubated for a short period at room temperature to allow the interaction to reach equilibrium.

-

Capillary Loading: The samples are loaded into hydrophilic glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled PD-L1 is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The data are fitted to a binding curve to derive the Kd value.[9]

Flow Cytometry for PD-1/PD-L1 Interaction Blockade

This assay quantifies the ability of this compound to prevent the binding of PD-1 to cells expressing PD-L1.

-

Cell Preparation: PD-L1-expressing cells (e.g., CHO-K1 cells stably transfected with human PD-L1) are harvested and washed.

-

Blockade Incubation: The PD-L1 expressing cells are incubated with varying concentrations of this compound or a control peptide for 30-60 minutes at 4°C.

-

PD-1 Binding: A fluorescently labeled recombinant PD-1-Fc fusion protein is added to the cell suspension and incubated for an additional 30-60 minutes at 4°C.

-

Washing: Cells are washed with a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide) to remove unbound PD-1-Fc.

-

Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

-

Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each sample. A decrease in MFI in the presence of this compound compared to the control indicates successful blockade of the PD-1/PD-L1 interaction.

Syngeneic Mouse Tumor Model for In Vivo Efficacy

Syngeneic models, where tumor cells are implanted into an immunocompetent mouse of the same genetic background, are essential for evaluating immunotherapies.[10][11]

-

Cell Culture: Murine tumor cells (e.g., CT26 or MC38) are cultured in appropriate media and harvested during the exponential growth phase.[1][12]

-

Tumor Inoculation: A suspension of tumor cells (e.g., 5 x 105 cells in 100 µL of PBS or Matrigel) is injected subcutaneously into the flank of the appropriate mouse strain (e.g., BALB/c for CT26, C57BL/6 for MC38).[13]

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers (Volume = (length × width²)/2).[13]

-

Treatment Administration: Once tumors reach the target size, mice are randomized into treatment groups. This compound or a vehicle control is administered according to the planned schedule (e.g., intraperitoneally or subcutaneously, daily).

-

Efficacy Readouts: Key endpoints are monitored, including:

-

Tumor Volume: Measured throughout the study.

-

Body Weight: Monitored as a measure of general health and toxicity.

-

Survival: Mice are monitored until a predetermined endpoint (e.g., tumor volume >1,500 mm³ or signs of distress).

-

-

Terminal Analysis (Optional): At the end of the study, tumors, spleens, and draining lymph nodes can be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration (e.g., CD8+ T cells).[10]

Mandatory Visualizations: Experimental Workflows

Caption: Experimental workflow for in vitro binding affinity analysis using MST.

Caption: Experimental workflow for in vivo efficacy study in a syngeneic mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]

- 7. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 13. ichor.bio [ichor.bio]

Understanding the Binding Affinity of (D)-PPA 1 to PD-L1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the D-peptide antagonist, (D)-PPA 1, to the programmed death-ligand 1 (PD-L1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The binding affinity of this compound for PD-L1 has been quantitatively determined, providing a solid foundation for its potential as a therapeutic agent. The key binding parameter is summarized in the table below.

| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |

| This compound | PD-L1 | Surface Plasmon Resonance | 0.51 µM | Chang HN, et al. (2015)[1] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the detailed methodologies for key experiments used to characterize the binding of this compound to PD-L1.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the real-time interaction between two biomolecules. The following protocol is a synthesized methodology for determining the binding kinetics and affinity of this compound to PD-L1.

Objective: To determine the dissociation constant (Kd) of the this compound and PD-L1 interaction.

Materials:

-

Biacore X100 or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1 protein

-

This compound peptide

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Ligand Immobilization:

-

Immobilize recombinant human PD-L1 onto the activated sensor chip surface via amine coupling. A target immobilization level of approximately 2000-3000 Response Units (RU) is recommended.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Analyte Injection:

-

Prepare a series of this compound dilutions in running buffer, ranging from concentrations well below to well above the expected Kd (e.g., 0.1 µM to 10 µM).

-

Inject the different concentrations of this compound over the PD-L1-immobilized surface and a reference flow cell (without PD-L1) to subtract non-specific binding.

-

-

Data Acquisition and Analysis:

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound this compound.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Flow Cytometry for PD-1/PD-L1 Blockade Assay

This cellular assay determines the ability of this compound to block the interaction between PD-1 and PD-L1 on the cell surface.

Objective: To assess the functional blockade of the PD-1/PD-L1 interaction by this compound at the cellular level.

Materials:

-

PD-L1 expressing cell line (e.g., MDA-MB-231)

-

PD-1 expressing cell line (e.g., activated Jurkat T cells) or recombinant human PD-1-Fc fusion protein

-

This compound peptide

-

Fluorescently labeled anti-PD-1 antibody or anti-human IgG-Fc secondary antibody

-

Flow cytometer

-

FACS buffer (e.g., PBS with 2% FBS)

Procedure:

-

Cell Preparation:

-

Culture PD-L1 expressing cells to optimal density.

-

-

Incubation with this compound:

-

Pre-incubate the PD-L1 expressing cells with varying concentrations of this compound.

-

-

PD-1 Binding:

-

Add the PD-1 expressing cells or recombinant PD-1-Fc to the this compound-treated PD-L1 expressing cells.

-

-

Staining:

-

Stain the cell mixture with a fluorescently labeled anti-PD-1 antibody or, if using PD-1-Fc, a fluorescently labeled anti-human IgG-Fc secondary antibody.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of the PD-1 signal on the PD-L1 expressing cells. A decrease in MFI in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound and PD-L1 interaction.

Caption: Experimental workflow for determining this compound binding to PD-L1.

Caption: PD-1/PD-L1 signaling and its inhibition by this compound.

Conclusion

The D-peptide antagonist this compound demonstrates a clear binding affinity for PD-L1, positioning it as a promising candidate for cancer immunotherapy. The provided data and protocols offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this and similar molecules that target the PD-1/PD-L1 immune checkpoint. The visualization of the experimental workflow and the signaling pathway serves to clarify the mechanism of action and the methods used for its characterization.

References

Initial In Vitro Studies of (D)-PPA 1 on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent D-peptide antagonist designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1)[1][2]. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system[3]. By binding to PD-L1 with a dissociation constant (Kd) of 0.51 μM, this compound effectively disrupts this immunosuppressive signal, thereby restoring the anti-tumor activity of T cells[1]. While the primary mechanism of action of this compound is immune-mediated, initial in vitro studies on tumor cells are crucial to assess any direct cytotoxic or cytostatic effects and to establish a baseline for further co-culture and in vivo experiments. This guide provides a comprehensive overview of the core in vitro assays and expected outcomes for the initial characterization of this compound's direct impact on tumor cells.

Data Presentation: In Vitro Effects of this compound on Tumor Cells

The following tables summarize representative quantitative data from key in vitro assays. It is important to note that as a PD-L1 inhibitor, this compound is not expected to be directly cytotoxic to tumor cells. Therefore, the data presented here is illustrative of what would be anticipated for a non-cytotoxic compound in these specific assays when applied to tumor cells in the absence of immune cells.

Table 1: Cell Viability of Tumor Cell Lines Treated with this compound (MTT Assay)

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| A549 (Lung Carcinoma) | 1 | 48 | 98.5 ± 2.1 |

| 10 | 48 | 97.2 ± 3.5 | |

| 50 | 48 | 95.8 ± 4.0 | |

| MCF-7 (Breast Adenocarcinoma) | 1 | 48 | 99.1 ± 1.8 |

| 10 | 48 | 98.4 ± 2.3 | |

| 50 | 48 | 96.5 ± 3.1 | |

| B16-F10 (Melanoma) | 1 | 48 | 97.9 ± 2.7 |

| 10 | 48 | 96.1 ± 3.9 | |

| 50 | 48 | 94.7 ± 4.2 |

Data are presented as mean ± standard deviation and are representative.

Table 2: Apoptosis Induction in Tumor Cell Lines by this compound (Annexin V/PI Staining)

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| A549 | 50 | 48 | 3.2 ± 0.8 | 1.5 ± 0.4 |

| MCF-7 | 50 | 48 | 2.8 ± 0.6 | 1.1 ± 0.3 |

| B16-F10 | 50 | 48 | 3.5 ± 0.9 | 1.8 ± 0.5 |

| Control (Untreated) | - | 48 | 2.5 ± 0.5 | 1.0 ± 0.2 |

Data are presented as mean ± standard deviation and are representative.

Table 3: Cell Cycle Distribution of Tumor Cell Lines Treated with this compound (Propidium Iodide Staining)

| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| A549 | 50 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |

| MCF-7 | 50 | 62.1 ± 4.2 | 25.4 ± 3.1 | 12.5 ± 2.0 |

| B16-F10 | 50 | 48.7 ± 3.8 | 33.1 ± 2.9 | 18.2 ± 2.3 |

| Control (Untreated) | - | 54.8 ± 2.9 | 29.3 ± 2.2 | 15.9 ± 1.5 |

Data are presented as mean ± standard deviation and are representative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Seed tumor cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed and treat tumor cells as described for the apoptosis assay.

-

Cell Harvesting: Collect the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction and how this compound intervenes.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

This workflow outlines the logical progression of in vitro experiments to characterize a PD-L1 inhibitor like this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Unlocking the Therapeutic Promise of PD-1/PD-L1 Peptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized oncology, offering a powerful new modality for cancer treatment. Among these, agents targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have demonstrated significant clinical success. While monoclonal antibodies have dominated this space, a new frontier is emerging with the development of peptide-based inhibitors. These smaller molecules offer the potential for improved tumor penetration, reduced immunogenicity, and more cost-effective manufacturing. This technical guide provides an in-depth exploration of the therapeutic potential of PD-1/PD-L1 peptide inhibitors, covering their mechanism of action, quantitative characteristics, and the experimental protocols crucial for their evaluation.

The PD-1/PD-L1 Axis: A Key Regulator of Immune Evasion

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that plays a central role in maintaining self-tolerance and preventing autoimmune responses.[1][2][3] However, many cancer cells exploit this pathway to evade immune surveillance.[2][4]

Mechanism of Action:

PD-1 is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[2][5] Its primary ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment.[2][5] The engagement of PD-1 by PD-L1 triggers a cascade of inhibitory signals within the T cell.[6]

Upon binding, the tyrosine-based motifs (ITIM and ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[1][5] This recruits the phosphatase SHP-2, a key downstream effector of PD-1 signaling.[1][7][8] SHP-2 then dephosphorylates and inactivates key components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[2][7] This leads to the suppression of downstream signaling cascades, including the PI3K/AKT and Ras/MEK/ERK pathways, which are essential for T cell proliferation, cytokine production, and cytotoxic activity.[2][3][9][10] By activating this inhibitory pathway, tumor cells effectively "turn off" the anti-tumor immune response, allowing for their continued growth and survival.[4][7]

Peptide inhibitors of the PD-1/PD-L1 interaction are designed to physically block the binding of PD-1 to PD-L1, thereby preventing the initiation of this inhibitory signaling cascade and restoring the anti-tumor activity of T cells.

Quantitative Data on PD-1/PD-L1 Peptide and Small Molecule Inhibitors

The development of effective peptide inhibitors requires a thorough understanding of their binding affinity and inhibitory potency. The following table summarizes key quantitative data for a selection of published PD-1/PD-L1 peptide and small molecule inhibitors.

| Inhibitor Name | Type | Target | Binding Affinity (KD) | IC50 | Reference |

| Peptides | |||||

| TPP-1 | Peptide | PD-L1 | 94.67 nM | - | [11] |

| C7 | Cyclic Peptide | PD-L1 | - | 180 nM (human), similar for mouse | [2] |

| C12 | Cyclic Peptide | PD-L1 | - | 440 nM (human), similar for mouse | [2] |

| CLP-2 (parent peptide) | Linear Peptide | PD-L1 | - | 6073 nM (human) | [2] |

| WANG-003 | Peptide | PD-1 | 1.63 µM | - | [12] |

| MN1.4 | Peptide | PD-1 | 2 ± 1.3 μM | - | [13] |

| Small Molecules | |||||

| BMS-8 | Small Molecule | PD-L1 | - | 146 nM | [8] |

| BMS-202 | Small Molecule | PD-L1 | - | 18 nM | [8] |

| BMSpep-57 | Macrocyclic Peptide | PD-L1 | < 0.1 µM | 7.68 nM | [3] |

| BMS-103 | Small Molecule | PD-L1 | - | 79.1 nM | |

| BMS-142 | Small Molecule | PD-L1 | - | 96.7 nM |

Experimental Protocols for Inhibitor Evaluation

The characterization of novel PD-1/PD-L1 peptide inhibitors relies on a series of well-defined experimental protocols. This section provides detailed methodologies for key assays.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[14][15]

Protocol:

-

Ligand Immobilization:

-

Prepare a CM5 sensor chip.

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified recombinant human PD-1 or PD-L1 protein (ligand) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to facilitate covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of the peptide inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.

-

After the association phase, switch to running buffer alone to monitor the dissociation of the analyte from the ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

-

Cell-Based T-Cell Activation Assay

This assay evaluates the ability of a peptide inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation in a cellular context.[16][17][18]

Protocol:

-

Cell Culture:

-

Culture Jurkat T cells engineered to express human PD-1 and an NFAT-driven luciferase reporter.

-

Separately, culture a cell line (e.g., HEK293) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

-

-

Co-culture and Inhibition:

-

Plate the PD-L1 expressing/TCR activator cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of the peptide inhibitor in assay medium.

-

Add the peptide inhibitor dilutions to the wells containing the adherent cells.

-

Add the PD-1 expressing Jurkat T cells to the wells.

-

Include control wells with no inhibitor (maximum inhibition) and wells with a known blocking antibody (e.g., pembrolizumab) as a positive control.

-

-

Incubation and Readout:

-

Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

After incubation, add a luciferase substrate to the wells.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates the restoration of T-cell activation due to the inhibition of the PD-1/PD-L1 interaction.

-

-

Data Analysis:

-

Calculate the percentage of T-cell activation relative to the controls.

-

Plot the percentage of activation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Murine Syngeneic Tumor Model

This model assesses the anti-tumor efficacy of the peptide inhibitor in an immunocompetent animal model.[11][19][20]

Protocol:

-

Tumor Cell Implantation:

-

Select a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16 melanoma) that is syngeneic to the chosen mouse strain (e.g., BALB/c, C57BL/6).

-

Subcutaneously inject a defined number of tumor cells into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the peptide inhibitor via a suitable route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at a predetermined dose and schedule.

-

The control group should receive a vehicle control or a scrambled peptide.

-

-

Efficacy Evaluation:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length × width²)/2).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Analyze survival data using Kaplan-Meier curves.

-

Statistically compare the treatment and control groups to determine the significance of the anti-tumor effect.

-

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.